

Physicochemical Properties of Azanidazole: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Azanidazole**

Cat. No.: **B1665920**

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Introduction

Azanidazole is a nitroimidazole derivative with established antiprotozoal activity. As with any drug candidate, a thorough understanding of its physicochemical properties is paramount for effective drug design, formulation development, and predicting its pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of **azanidazole**, detailed experimental protocols for their determination, and a visualization of its proposed mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of **azanidazole** is presented below. These parameters are crucial for predicting absorption, distribution, metabolism, and excretion (ADME) characteristics.

Table 1: Summary of Physicochemical Properties of Azanidazole

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₀ N ₆ O ₂	--INVALID-LINK--[1]
Molecular Weight	246.23 g/mol	--INVALID-LINK--[1]
Melting Point	232-235 °C	--INVALID-LINK--
LogP (Computed)	-0.8 (XLogP3)	--INVALID-LINK--[1]
pKa (Computed)	Data not available	
Solubility	Soluble in DMSO.	--INVALID-LINK--[2]
Appearance	Solid powder	--INVALID-LINK--[2]
Stability	Stable for a few weeks during ordinary shipping and at 0-4°C for short-term storage (days to weeks). For long-term storage (months to years), -20°C is recommended. The compound should be stored in a dry, dark environment.	--INVALID-LINK--[2]

Note on LogP: There are conflicting computed values for the LogP of **azanidazole**. While PubChem reports an XLogP3 value of -0.8, other sources may provide different values. Therefore, experimental determination is highly recommended for an accurate assessment of lipophilicity.

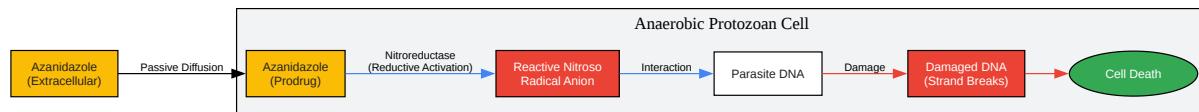
Note on pKa: An experimentally determined pKa value for **azanidazole** is not readily available in the literature. The determination of pKa is crucial for understanding the ionization state of the molecule at physiological pH, which significantly influences its solubility, permeability, and target binding. A generic protocol for its determination is provided in the experimental section.

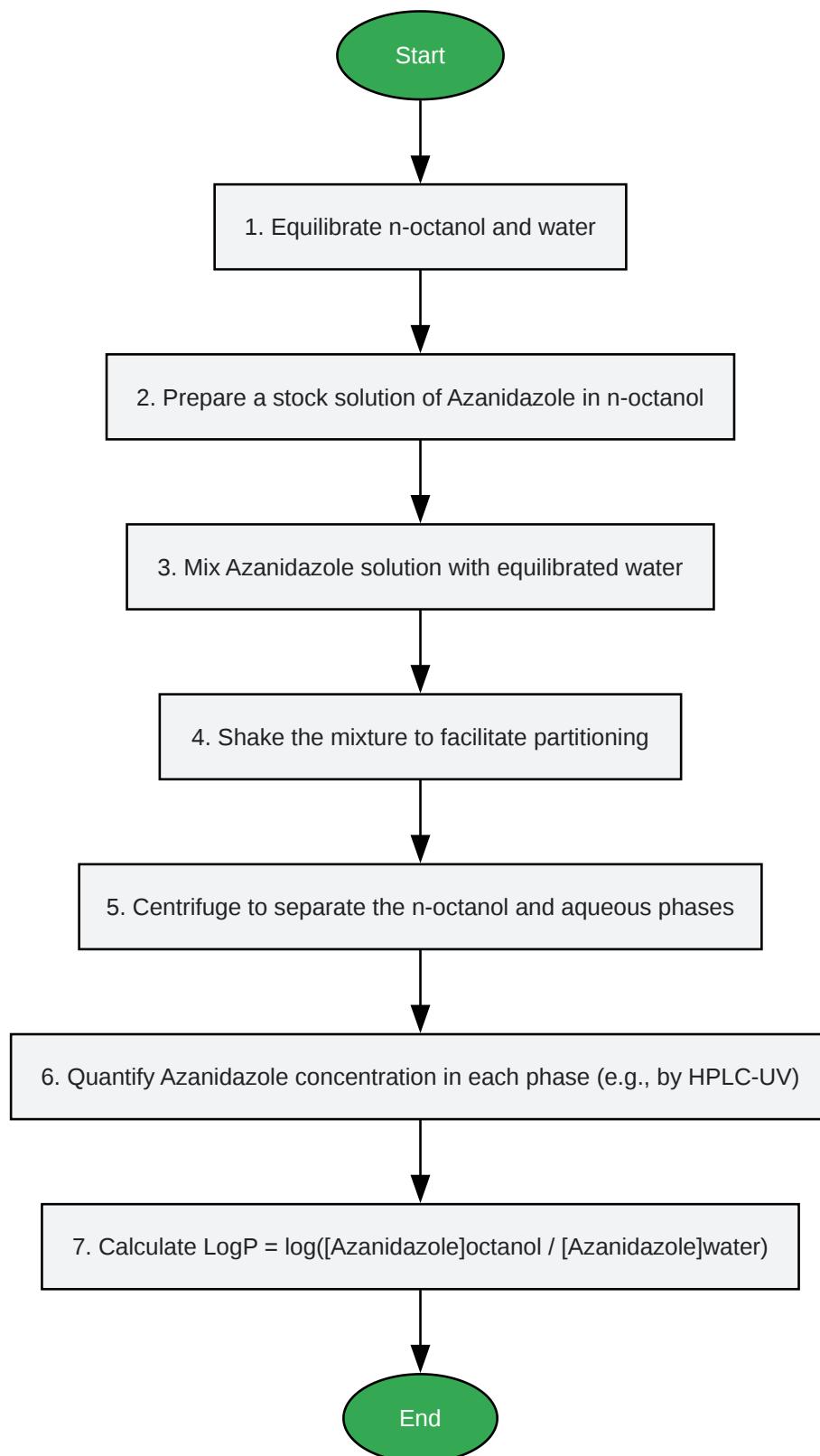
Mechanism of Action and Signaling Pathway

Azanidazole, like other 5-nitroimidazoles, acts as a prodrug that requires reductive activation to exert its cytotoxic effects. This activation occurs preferentially in anaerobic or microaerophilic organisms, such as certain protozoa, which possess the necessary nitroreductases.

The proposed mechanism of action is as follows:

- Cellular Uptake: **Azanidazole**, being a small molecule, likely enters the target organism via passive diffusion.
- Reductive Activation: Within the anaerobic environment of the cell, the nitro group of **azanidazole** is reduced by nitroreductases. This process involves the transfer of electrons from reduced ferredoxin or other electron transport proteins to the nitro group.
- Formation of Reactive Intermediates: The reduction of the nitro group generates highly reactive cytotoxic intermediates, such as a nitroso radical anion.
- DNA Damage: These reactive intermediates can directly interact with and damage the parasite's DNA, leading to strand breaks and loss of helical structure. This disruption of DNA integrity inhibits DNA replication and repair, ultimately causing cell death.



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References

- 1. Azanidazole | C10H10N6O2 | CID 6436171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
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